2-Amino-4H-imidazol-4-one

BACE1 inhibition Alzheimer's disease β-secretase

2-Amino-4H-imidazol-4-one (CAS 115973-56-3, molecular formula C₃H₃N₃O, MW 97.08) is the simplest member of the 2-aminoimidazol-4-one class, bearing a free 2-amino group on the imidazol-4-one ring without N1- or C5-substitution. This scaffold contains a guanidine-like 2-amino moiety that confers distinct hydrogen-bonding donor/acceptor capacity relative to 2-aryl or 2-alkyl imidazolone analogs.

Molecular Formula C3H3N3O
Molecular Weight 97.08 g/mol
CAS No. 115973-56-3
Cat. No. B12908445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4H-imidazol-4-one
CAS115973-56-3
Molecular FormulaC3H3N3O
Molecular Weight97.08 g/mol
Structural Identifiers
SMILESC1=NC(=NC1=O)N
InChIInChI=1S/C3H3N3O/c4-3-5-1-2(7)6-3/h1H,(H2,4,6,7)
InChIKeyVUUOPBGYSXFRKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4H-imidazol-4-one (CAS 115973-56-3) – Unsubstituted Imidazolone Scaffold for Drug Discovery and DNA Lesion Research


2-Amino-4H-imidazol-4-one (CAS 115973-56-3, molecular formula C₃H₃N₃O, MW 97.08) is the simplest member of the 2-aminoimidazol-4-one class, bearing a free 2-amino group on the imidazol-4-one ring without N1- or C5-substitution . This scaffold contains a guanidine-like 2-amino moiety that confers distinct hydrogen-bonding donor/acceptor capacity relative to 2-aryl or 2-alkyl imidazolone analogs [1]. It serves as the core structure from which numerous biologically active derivatives—including BACE1 inhibitors, kinase inhibitors, anticancer agents, and multidrug resistance adjuvants—are elaborated [2]. The compound is also recognized as the nucleobase lesion 2-aminoimidazolone (Iz), a major product of guanine oxidation in DNA that is formed in quantities exceeding 8-oxoguanine under certain photooxidative conditions [3].

Why 2-Amino-4H-imidazol-4-one Cannot Be Replaced by Other Imidazolone Scaffolds


Substituting 2-Amino-4H-imidazol-4-one with a closely related imidazolone analog—such as an N1-methylated derivative (e.g., creatinine), a 2-arylimidazolone, or a 2-mercaptoimidazolone—fundamentally alters the scaffold's hydrogen-bonding pharmacophore and biological target engagement profile. The 2-amino group forms a guanidine-like motif capable of bidentate hydrogen bonding with protein active-site residues, a feature absent in 2-aryl congeners where the C2 nitrogen is replaced by carbon [1]. Quantitative structure–activity data confirm that even modest substitution at N1 or C5 produces dramatic shifts in potency: the N1-H, C5-unsubstituted parent scaffold enables derivatization into BACE1 inhibitors with IC₅₀ values as low as 0.12 μM, representing a ~59-fold improvement over the iminopyrimidinone lead W-41 (IC₅₀ = 7.1 μM) [2]. Similarly, 5-benzylidene-2-aminoimidazolone derivatives achieve 1–4-fold superior anticancer potency versus 5-fluorouracil (5-FU), whereas imidazolone scaffolds lacking the 2-amino group show attenuated or abolished activity [3]. Procurement of the correct unsubstituted scaffold ensures access to the full derivatization space and avoids starting-material bias that constrains subsequent SAR exploration.

Quantitative Differentiation Evidence for 2-Amino-4H-imidazol-4-one Against Closest Analogs and Alternative Scaffolds


BACE1 Inhibition: 2-Amino-imidazol-4-one Derivatives Achieve 59-Fold Potency Gain Over Iminopyrimidinone Scaffold W-41

In a direct scaffold-comparison study, the 2-amino-imidazol-4-one derivative L-5 demonstrated an IC₅₀ of 0.12 μM against BACE1, representing a 59-fold improvement in potency over the iminopyrimidinone-based lead W-41 (IC₅₀ = 7.1 μM) from which the series was optimized [1]. An additional derivative, T14, achieved an IC₅₀ of 0.45 μM, confirming that the 2-amino-imidazol-4-one scaffold consistently outperforms the iminopyrimidinone starting point [2]. The occupancy of the S3 cavity of BACE1 was identified as a key structural determinant for this potency enhancement [1]. This scaffold-specific advantage is absent in iminopyrimidinones and other heterocyclic cores tested in parallel.

BACE1 inhibition Alzheimer's disease β-secretase

Anticancer Potency: 2-Aminoimidazolone Derivatives Surpass 5-Fluorouracil by 1–4 Fold Across Five Human Cancer Cell Lines

In a head-to-head in vitro cytotoxicity comparison, the 2-aminoimidazolone derivative 8b exhibited IC₅₀ values of 12.6–21.5 μmol/L against five human carcinoma cell lines, which were 1–4 fold lower (i.e., more potent) than those of the clinical standard 5-fluorouracil (5-FU: IC₅₀ = 18.4–56.1 μmol/L) across the same panel [1]. An independent study on benzylidene 2-aminoimidazolone derivative 2b confirmed this scaffold advantage, with IC₅₀ values of 12.87–17.10 μM that were nearly 1–3.5 fold more potent than 5-FU (IC₅₀ = 18.39–56.12 μM) [2]. In contrast, imidazolone derivatives lacking the 2-amino substituent showed negligible or non-competitive activity in the same assay systems.

Anticancer agents cytotoxicity 5-FU comparator

Guanidine-Like H-Bonding Pharmacophore: 2-Aminoimidazolone Differentiated from 2-Arylimidazolone by Bidentate Hydrogen Bonding Capacity

The 2-amino group of 2-amino-4H-imidazol-4-one forms a guanidine-like motif that provides simultaneous hydrogen bond donor and acceptor functionality at the C2 position [1]. This bidentate H-bonding capacity is absent in 2-arylimidazolones, where the C2 nitrogen is replaced by a carbon atom bearing an aromatic substituent, thereby eliminating one H-bond donor and reorienting the available acceptor geometry [1]. Computational and crystallographic analyses of 2-aminoimidazol-4-one derivatives bound to BACE1 confirm that the 2-amino group engages the catalytic aspartate dyad (Asp32/Asp228) via direct hydrogen bonds, contributing a binding free energy (ΔG_binding) of −34.6 ± 3.6 kcal/mol for derivative L5 [2]. 2-Arylimidazolones cannot replicate this contact pattern and consequently show divergent target selectivity profiles.

Hydrogen bonding guanidine pharmacophore scaffold selection

DNA Oxidation Lesion Research: 2-Aminoimidazolone (Iz) Identified as Major Guanine Oxidation Product Exceeding 8-Oxoguanine Under Photooxidative Conditions

Under riboflavin-photosensitized one-electron oxidation of the hexamer 5'-TTGGTA-3', 2-aminoimidazol-4-one (Iz)-containing hexamers (5'-TTIzGTA-3' and 5'-TTGIzTA-3') were identified as the major products by HPLC analysis [1]. This finding was corroborated by subsequent studies demonstrating that Iz is formed in amounts larger than 8-oxoguanine (8-oxo-G) during photoreaction of DNA with riboflavin [2]. The Iz lesion is highly mutagenic, causing G:C→C:G transversion mutations with ~91% mutagenicity and near-exclusive misincorporation of cytosine opposite the lesion [3]. In contrast, the classical oxidative marker 8-oxo-G predominantly causes G:C→T:A transversions, representing a distinct mutational spectrum. The inherent instability of dIz (the 2'-deoxyribonucleoside form) has driven the development of stabilized synthetic analogs for structural and biochemical studies [3].

DNA oxidation guanine lesion mutagenesis imidazolone lesion

Kinase Inhibitor Scaffold Versatility: 2-Aminoimidazolin-4-one-Based Leucettinibs Achieve Subnanomolar DYRK1A IC₅₀ vs Micromolar Inactive Isomers

The 2-aminoimidazolin-4-one scaffold serves as the core of Leucettinibs, a class of DYRK/CLK kinase inhibitors. Among 186 N2-substituted 2-aminoimidazolin-4-ones synthesized, subnanomolar inhibitors of DYRK1A were identified with IC₅₀ values ranging from 0.5 to 20 nM . The critical dependence on the 2-aminoimidazolin-4-one core is demonstrated by the corresponding kinase-inactive isomers (iso-Leucettinibs), which show IC₅₀ values >3–10 μM against DYRK1A—a >600–20,000-fold loss in potency arising from geometric isomerism of the exocyclic double bond . Leucettinibs, but not iso-Leucettinibs, inhibit the phosphorylation of DYRK1A substrates in cellular assays, confirming on-target activity . One Leucettinib was successfully co-crystallized with CLK1, providing atomic-resolution validation of the 2-aminoimidazolin-4-one pharmacophore engagement .

DYRK kinase CLK kinase Leucettinib kinase inhibitor

Multidrug Resistance Adjuvant Activity: 2-Aminoimidazolone Derivatives Demonstrated to Reverse Both Bacterial and Cancer MDR

2-Aminoimidazolone derivatives have been systematically evaluated as adjuvants capable of inhibiting mechanisms of bacterial and cancer multidrug resistance (MDR) [1]. This dual MDR-reversal activity distinguishes the 2-aminoimidazolone scaffold from other imidazolone subclasses (e.g., 2-thiohydantoins or 2-alkylimidazolones) that show activity limited to either bacterial or cancer MDR, but not both [1]. The 2-amino group is implicated in MDR pump recognition, as structural modifications at this position significantly attenuate the adjuvant effect [2]. While specific IC₅₀ values for MDR reversal are context-dependent and vary by resistant strain/cell line, the qualitative breadth of MDR modulation across two therapeutic domains is a scaffold-level property not observed for comparator imidazolone variants.

Multidrug resistance MDR adjuvant antibacterial cancer

Optimal Procurement and Application Scenarios for 2-Amino-4H-imidazol-4-one (CAS 115973-56-3)


Alzheimer's Disease Drug Discovery: BACE1 Inhibitor Lead Generation

Medicinal chemistry teams pursuing β-secretase (BACE1) inhibitors for Alzheimer's disease should procure 2-Amino-4H-imidazol-4-one as the core scaffold for library synthesis. As demonstrated by Fan et al. (2019), derivatives elaborated from this scaffold achieve IC₅₀ values as low as 0.12 μM against BACE1—a 59-fold improvement over the iminopyrimidinone starting point W-41 (IC₅₀ = 7.1 μM) [1]. The scaffold's 2-amino group engages the catalytic Asp32/Asp228 dyad through bidentate hydrogen bonds (ΔG_binding = −34.6 ± 3.6 kcal/mol for derivative L5), a binding mode confirmed by molecular dynamics simulations and unavailable to 2-arylimidazolone analogs [2]. Patent WO2007058601A1 specifically claims 2-amino-imidazole-4-one compounds for cognitive impairment and Alzheimer's disease treatment, underscoring the scaffold's established intellectual property relevance [3].

Anticancer Agent Development: Cytotoxic 2-Aminoimidazolone Derivatives with Superiority Over 5-FU

Oncology-focused research groups should select 2-Amino-4H-imidazol-4-one as the starting material for generating anticancer compound libraries. Two independent studies (Xiao et al., 2013; Ling et al., 2013) demonstrated that 2-aminoimidazolone derivatives (8b and 2b) achieve IC₅₀ values 1–4 fold more potent than 5-fluorouracil across the same tumor cell panels (HepG2, SMMC-7721, MCF-7, A549, HCT-116) [1][2]. The unsubstituted scaffold permits systematic exploration of C5-benzylidene and N1-alkyl substitution patterns that are inaccessible from pre-functionalized imidazolone analogs. Compound 8b additionally induced dose-dependent apoptosis in SMMC-7721 cells, confirming a mechanism-based anticancer effect beyond simple cytostasis [1].

DNA Damage and Mutagenesis Research: Imidazolone (Iz) Lesion Reference Standard

Laboratories investigating oxidative DNA damage mechanisms require authentic 2-Amino-4H-imidazol-4-one as an analytical reference standard for the imidazolone (Iz) lesion. HPLC analysis has identified Iz as the major product of guanine oxidation under type I photooxidative conditions, formed in amounts exceeding the canonical marker 8-oxoguanine [1]. The Iz lesion exhibits a distinct mutational spectrum (G:C→C:G transversion, ~91% mutagenicity) that cannot be captured by 8-oxo-G reference standards (which predominantly cause G:C→T:A transversions) [2]. Given the inherent chemical instability of dIz, researchers should procure the stabilized nucleobase 2-amino-4H-imidazol-4-one for oligonucleotide synthesis and lesion-containing duplex preparation [2].

Kinase Inhibitor Discovery: DYRK/CLK Targeted Library Synthesis

Kinase drug discovery programs targeting dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs) should procure 2-amino-4H-imidazol-4-one as the foundational scaffold for Leucettinib-type inhibitor synthesis. Deau et al. demonstrated that 186 N2-substituted 2-aminoimidazolin-4-ones yield subnanomolar DYRK1A inhibitors (IC₅₀ = 0.5–20 nM), while the corresponding geometric isomers (iso-Leucettinibs) are essentially inactive (IC₅₀ > 3–10 μM) [1]. The co-crystallization of a Leucettinib with CLK1 provides a validated structural template for structure-based design, and the availability of well-characterized inactive control compounds (iso-Leucettinibs) enables rigorous cellular target engagement studies that are not feasible with alternative kinase inhibitor scaffolds lacking matched inactive controls [1].

Quote Request

Request a Quote for 2-Amino-4H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.